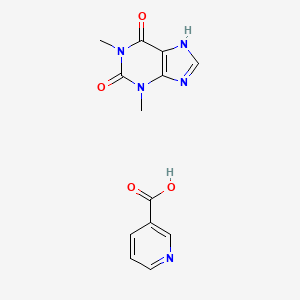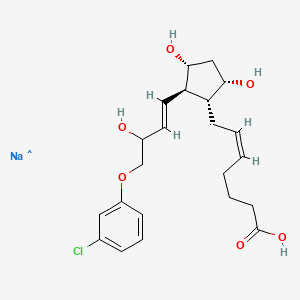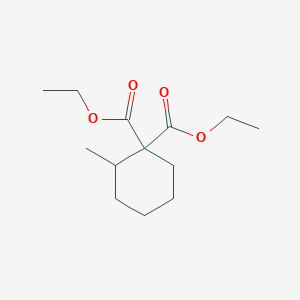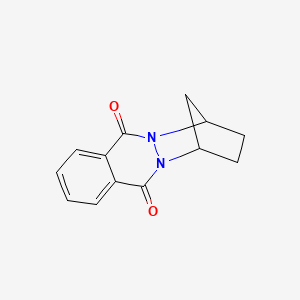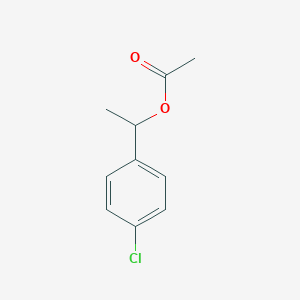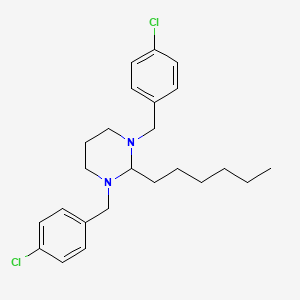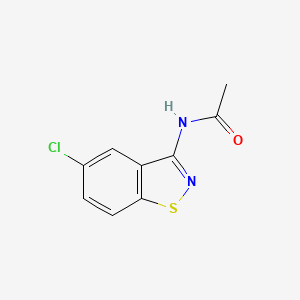
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse pharmacological activities and are used in various scientific research fields. The presence of the chloro group and the benzisothiazole ring in its structure makes it a compound of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- can be achieved through several methods. One common method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes . This method is preferred due to its simplicity and efficiency. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-throughput screening methods can also optimize the reaction parameters to achieve maximum efficiency.
化学反応の分析
Types of Reactions
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced compounds.
科学的研究の応用
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets. The chloro group and the benzisothiazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can interact with proteins involved in various pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(5-chloro-1,2-benzisothiazol-3-yl)acetamide
- N-(5-Chloro-1,2-benzisothiazol-3-yl)-2-(cyclohexylamino)acetamide
Uniqueness
Compared to similar compounds, Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- is unique due to its specific substitution pattern and the presence of the acetamide group. This gives it distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
69504-37-6 |
|---|---|
分子式 |
C9H7ClN2OS |
分子量 |
226.68 g/mol |
IUPAC名 |
N-(5-chloro-1,2-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)14-12-9/h2-4H,1H3,(H,11,12,13) |
InChIキー |
MJZBUYYWAOZKIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


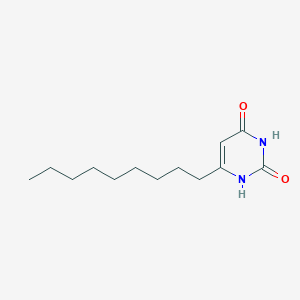
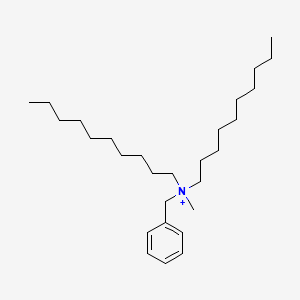


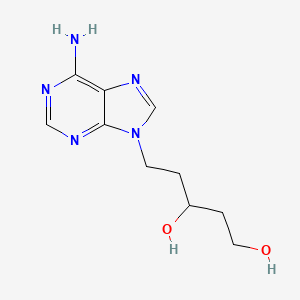
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)

![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
